N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-13-9-14(2)11-17(10-13)25-21(29)20-15(3)19-22(32-20)26-24-28(23(19)30)27-18(12-31-24)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIAKNLNKJUQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide typically involves multi-step reactions. The process often starts with the preparation of intermediate compounds, which are then cyclized to form the final product. Common reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives .
Scientific Research Applications
N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
What sets N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide apart is its unique combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry and material science. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The compound features a unique tricyclic structure that incorporates sulfur and nitrogen atoms, contributing to its reactivity and biological activity. Its molecular formula is C23H28N4O2S2 with a molecular weight of approximately 468.63 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets due to its structural complexity. The presence of nitrogen and sulfur heteroatoms suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it exhibited cytotoxicity against several types of cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research indicated that this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mode of action was suggested to involve disruption of bacterial cell membranes.
- Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Antimicrobial | Activity against bacteria | |
| Neuroprotective | Protection from oxidative stress |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions utilizing specific reagents and catalysts to achieve desired yields and purities.
Synthetic Pathway Overview
- Step 1 : Formation of the tricyclic core through cyclization reactions.
- Step 2 : Introduction of functional groups (e.g., amides and ketones) via acylation and alkylation reactions.
- Step 3 : Purification using high-performance liquid chromatography (HPLC).
Potential Applications
Given its diverse biological activities, this compound holds promise in various fields:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Material Science : Potential use in creating novel materials with specific electronic or optical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
